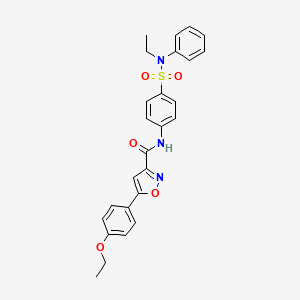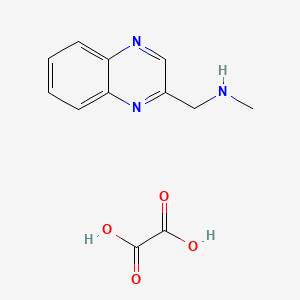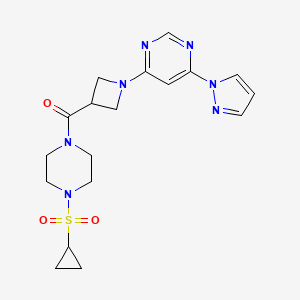![molecular formula C15H15N3 B2769409 [2,6-di(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 866043-02-9](/img/structure/B2769409.png)
[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While the exact synthesis process for “[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine” is not specified in the sources retrieved, it’s worth noting that dipyrromethanes, which are similar compounds, are useful intermediates in the synthesis of porphyrins and their analogs . This suggests that “this compound” could potentially be synthesized through similar methods.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly provided in the sources retrieved .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
One area of application involves the use of derivatives in catalysis. For example, derivatives such as 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used to afford unsymmetrical NCN′ pincer palladacycles, which are characterized in solid state and show good activity and selectivity in catalytic applications (Gavin W. Roffe et al., 2016). These findings suggest potential applications in the development of new catalytic processes.
Pharmaceutical Research
In pharmaceutical research, tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds have been designed to stabilize parallel turn conformations, indicating their use in peptide and protein engineering. The synthesis of these scaffolds demonstrates their potential in designing compounds with specific biological activities (R. Bucci et al., 2018).
Materials Science
Research into Schiff base ligands, such as 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, has revealed their ability to form discrete dimers supported by complementary hydrogen bonds, offering insights into molecular recognition and self-assembly processes critical in materials science (M. Akerman et al., 2014).
Anticancer Research
Compounds such as new palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands have shown promise in anticancer research. These complexes exhibit significant anticancer activity and mechanism against various human cancerous cell lines, underscoring their potential as therapeutic agents (S. Mbugua et al., 2020).
Photodynamic Therapy
Iron(III) complexes of pyridoxal Schiff bases have been studied for their enhanced cellular uptake with selectivity and remarkable photocytotoxicity, indicating their potential in photodynamic therapy applications (Uttara Basu et al., 2015).
Eigenschaften
IUPAC Name |
[2,6-di(pyrrol-1-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c16-12-13-14(17-8-1-2-9-17)6-5-7-15(13)18-10-3-4-11-18/h1-11H,12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHJCARYXFHSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C(=CC=C2)N3C=CC=C3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![N-(4-ethylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2769328.png)
![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)


![2-methoxyethyl N-[[4-(4-chlorobenzoyl)phenyl]carbamoyl]carbamate](/img/structure/B2769334.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

